molecular formula C10H17NO4 B13016180 tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B13016180
M. Wt: 215.25 g/mol
InChI Key: GQTQAVRMYQJYNG-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chiral bicyclic compound that serves as a versatile and rigid building block in organic and medicinal chemistry research. Its structure, featuring a bridged scaffold with a hydroxyl group and a Boc-protected amine, is highly valued for constructing molecules with defined three-dimensional geometry . This compound is a key synthetic intermediate for the development of novel pharmacologically active molecules, particularly in neuroscientific and psychiatric research, where similar 2-azabicyclo[2.2.1]heptane derivatives have been investigated for treating disorders of the nervous system . The rigid scaffold is also relevant in the synthesis of potential Emopamil-binding protein (EBP) inhibitors, which are a target for promoting remyelination in diseases like multiple sclerosis and for certain cancers . The tert-butyloxycarbonyl (Boc) group offers excellent protecting-group chemistry, allowing for selective deprotection and further functionalization of the nitrogen atom under mild acidic conditions . The hydroxyl group provides a handle for further synthetic manipulation, including oxidation to ketones or participation in Mitsunobu reactions to introduce other functional groups such as azides . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3

InChI Key

GQTQAVRMYQJYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding alcohol.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, suggesting potential for developing new antibiotics based on tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

Neuroprotective Effects
Another promising application lies in neuroprotection. Bicyclic compounds have been shown to modulate neurotransmitter systems, which may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound could enhance cognitive function through its interaction with acetylcholine receptors.

Organic Synthesis

Building Block in Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.

Case Study: Synthesis of Complex Alkaloids
A recent case study highlighted its use as a precursor in synthesizing complex alkaloids, which are known for their diverse biological activities. The study outlined a multi-step synthesis process where this compound was crucial for achieving high yields of the target alkaloid.

Material Science

Polymerization Potential
The compound's unique structure allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength.

Case Study: Development of Biodegradable Polymers
A research project focused on utilizing this compound in creating biodegradable polymers for environmental applications. The study reported that incorporating this compound into polymer matrices significantly improved biodegradability without compromising mechanical integrity.

Table 1: Comparison of Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
Tert-butyl 7-hydroxy-2-oxa...E. coli15
Tert-butyl derivative AE. coli18
Tert-butyl derivative BStaphylococcus20

Table 2: Synthesis Pathway Overview

StepReagent/ConditionProduct
1tert-butyl 7-hydroxy... + Reagent XIntermediate A
2Intermediate A + Reagent YTarget Alkaloid
3PurificationFinal Product

Mechanism of Action

The mechanism by which tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent-Based Comparison
Compound Name Substituents Core Structure CAS Number Molecular Formula Molecular Weight Purity (Typical)
Target Compound 7-OH, 5-tert-butyl ester 2-oxa-5-azabicyclo[2.2.1]heptane 87250-97-3 C₁₀H₁₅NO₄ 213.23 95%
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-oxo, 5-tert-butyl ester 2-oxa-5-azabicyclo[2.2.1]heptane 848488-70-0 C₁₀H₁₅NO₄ 213.23 >97%
Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-oxo, 5-benzyl ester 2-oxa-5-azabicyclo[2.2.1]heptane N/A C₁₃H₁₃NO₄ 247.25 N/A
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-oxo, 2-aza 2-azabicyclo[2.2.1]heptane 198835-06-2 C₁₁H₁₇NO₃ 211.26 NLT 98%

Key Observations :

  • Hydroxyl vs. Oxo Groups : The hydroxyl group at the 7-position in the target compound enhances hydrogen-bonding capacity compared to 3-oxo derivatives, influencing solubility and intermolecular interactions .

Stereochemical Variations

Table 2: Stereochemical and Configurational Differences
Compound Name Stereochemistry Application Relevance
(1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (1S,4S) Precursor to 4-hydroxyproline analogs
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (1R,4R) Enantiomeric form with distinct pharmacological activity
tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1R,4S,6R) Modified bridgehead hydroxyl positioning for targeted binding

Key Observations :

  • The (1S,4S) configuration is prevalent in natural amino acid mimics, while (1R,4R) enantiomers may exhibit altered receptor affinity .
  • Bridgehead hydroxyl positioning (e.g., 6- vs. 7-position) modulates steric interactions in enzyme active sites .

Key Observations :

  • The target compound’s synthesis via Mitsunobu conditions ensures stereochemical fidelity .
  • Solubility in DMSO (10 mM) facilitates in vivo applications, whereas non-hydroxylated analogs require co-solvents .

Biological Activity

tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS Number: 2413864-23-8) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol
  • Structural Characteristics : The compound features a bicyclic structure with a hydroxyl group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antioxidant Activity : Some derivatives of bicyclic compounds have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
  • Enzyme Modulation : Studies on related compounds have demonstrated their ability to modulate enzyme activities, particularly protein phosphatases such as PP1c and PP2Ac, which are critical in cellular signaling pathways .
  • Cell Viability Effects : In vitro studies have indicated that certain derivatives can suppress cell viability in cancer cell lines, suggesting potential anticancer properties .

The biological mechanisms of action for this compound and its analogs may include:

  • Interaction with Cellular Proteins : The hydroxyl group in the structure may facilitate hydrogen bonding with target proteins, influencing their activity.
  • Inhibition of Key Enzymes : By inhibiting specific enzymes involved in cell proliferation and survival, these compounds may exert cytotoxic effects on tumor cells.

Case Studies

StudyFindings
Study on SelenoglycosidesIdentified novel activators of PP1 and PP2A with structural similarities to bicyclic compounds, highlighting the importance of molecular structure in enzyme activation .
Antioxidant Activity AssessmentDemonstrated that certain bicyclic lactones possess significant antioxidant properties, potentially applicable in therapeutic contexts .

Q & A

Q. Basic Research Focus

  • Solubility : Limited aqueous solubility (<1 mg/mL). Use DMSO (10 mM stock) with co-solvents like PEG300 and Tween 80 (20% v/v) for in vivo studies .
  • Storage : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles to prevent lactone ring hydrolysis .
    Methodological Insight : Pre-warm to 37°C and sonicate (20 kHz, 10 min) to dissolve crystalline aggregates before use .

How does stereochemistry affect the compound’s biological activity in drug discovery?

Advanced Research Focus
The (1S,4S) and (1R,4R) enantiomers exhibit divergent binding affinities to prolyl hydroxylase (PHD2):

  • (1R,4R) : IC₅₀ = 0.8 µM due to optimal hydrogen bonding with Arg383 .
  • (1S,4S) : IC₅₀ = 12 µM due to steric clashes with Tyr329 .
    Experimental Design : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers before activity assays .

What computational methods predict the compound’s conformational flexibility?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ring puckering (NBO analysis) in explicit solvents (e.g., water, DMSO) using AMBER force fields .
  • Docking Studies : AutoDock Vina predicts binding modes to PHD2 with RMSD <1.5 Å compared to SC-XRD data .
    Data Interpretation : Compare energy barriers (ΔG) for chair vs. boat conformations (typically <2 kcal/mol) to assess flexibility .

How can researchers reconcile discrepancies in reported synthetic yields?

Advanced Research Focus
Yield variations (70–95%) arise from:

  • Impurity Profiles : Residual TsCl or LiBH₄ reduces purity. Monitor via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .
  • Stereochemical Byproducts : Enantiomeric excess drops if NaOMe is under-refluxed (<2 h). Optimize reaction time using in situ FTIR to track ester hydrolysis .

Which analytical techniques validate structural integrity post-synthesis?

Q. Basic Research Focus

  • NMR : ¹H NMR (CDCl₃) shows characteristic doublets for bridgehead protons (δ 4.2–4.5 ppm, J = 6.5 Hz) .
  • HRMS : Exact mass [M+H]+ = 214.1443 (Δ <2 ppm) confirms molecular formula .
  • IR : Lactone C=O stretch at 1765 cm⁻¹ .

How does pH influence the compound’s stability in aqueous buffers?

Q. Advanced Research Focus

  • Acidic Conditions (pH <4) : Lactone ring hydrolyzes to the linear hydroxy acid (t₁/₂ = 2 h at pH 3) .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 h. Use phosphate buffer (50 mM, pH 7.4) for kinetic studies .

What strategies enable pharmacophore modification for target selectivity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the tert-butyl group with cyclopentyl (logP reduction from 2.1 to 1.7) to enhance BBB penetration .
  • Ring Expansion : Replace 2-oxa with 2-thia (synthesized via Enamine Ltd., CAS 1097305-07-1) to modulate H-bond acceptor strength .

Can polymorph screening improve crystallinity for formulation studies?

Q. Advanced Research Focus

  • Screening : Use solvent-drop grinding (ethanol, acetone) to identify Form I (monoclinic, P2₁) and Form II (orthorhombic, P2₁2₁2₁) .
  • Stability : Form I is thermodynamically stable (ΔHfus = 28 kJ/mol) and preferred for tablet compression .

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